2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Quality Control Analytical Chemistry Identity Testing

2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (CAS 58331-07-0), also designated 2-amino-5-bromo-6-ethyl-4-pyrimidinol, is a C6-ethyl, C5-bromo-substituted 2-aminopyrimidin-4(3H)-one (isocytosine) derivative with a molecular formula of C6H8BrN3O and a molecular weight of 218.05 g/mol. The compound was originally disclosed in US Patent 3,932,617 (Upjohn, as a member of a series of 2-amino-5-halo-6-alkyl-4-pyrimidinols claimed as interferon-inducing agents.

Molecular Formula C6H8BrN3O
Molecular Weight 218.05 g/mol
CAS No. 58331-07-0
Cat. No. B1450818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one
CAS58331-07-0
Molecular FormulaC6H8BrN3O
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)NC(=N1)N)Br
InChIInChI=1S/C6H8BrN3O/c1-2-3-4(7)5(11)10-6(8)9-3/h2H2,1H3,(H3,8,9,10,11)
InChIKeyQGEPNHPGBOCLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (CAS 58331-07-0): Chemical Identity, Regulatory Pedigree, and Baseline Procurement Profile


2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (CAS 58331-07-0), also designated 2-amino-5-bromo-6-ethyl-4-pyrimidinol, is a C6-ethyl, C5-bromo-substituted 2-aminopyrimidin-4(3H)-one (isocytosine) derivative with a molecular formula of C6H8BrN3O and a molecular weight of 218.05 g/mol [1]. The compound was originally disclosed in US Patent 3,932,617 (Upjohn, 1976) as a member of a series of 2-amino-5-halo-6-alkyl-4-pyrimidinols claimed as interferon-inducing agents [2]. Its definitive analytical characterization — including melting point (225–225.5 °C), UV λmax (0.1 N NaOH: 230.5 nm, ε 8,200; 283 nm, ε 7,200), IR absorption bands, and elemental microanalysis (found: C 32.98, H 3.63, Br 36.75, N 18.81) — was established in the same patent, providing verifiable identity benchmarks for procurement quality control [2].

Why Generic 2-Aminopyrimidinone Substitution Is Not Supported for 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (CAS 58331-07-0)


The 2-amino-5-halo-6-substituted-4(3H)-pyrimidinone chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity at the C6 position, meaning that simple alkyl homologs within this class cannot be assumed to be functionally interchangeable. The patent literature explicitly differentiates the interferon-inducing scope of 2-amino-5-bromo-6-methyl-4-pyrimidinol (ABMP, U-25,166) from 6-aryl analogs, and notes that the 6-methyl derivative crystallizes in urine and kidney at high therapeutic doses, limiting its application [1]. The 6-ethyl substituent present in CAS 58331-07-0 alters both the calculated lipophilicity (XLogP3-AA = 0.4) [2] and the steric environment around the C5-bromo and C2-amino pharmacophoric elements relative to the 6-methyl and 6-phenyl analogs, necessitating compound-specific procurement rather than simple class-based substitution [3].

Product-Specific Quantitative Differentiation Evidence for 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (CAS 58331-07-0)


Definitive Melting Point and UV Spectroscopic Identity Differentiate 6-Ethyl from 6-Methyl and 6-Phenyl Congeners for QC Release Testing

The 6-ethyl derivative (CAS 58331-07-0) exhibits a sharp melting point of 225–225.5 °C, which is substantially higher than the reported melting range for the 6-methyl analog (ABMP, CAS 6307-35-3; typically reported >260 °C with decomposition) but lower than the 6-phenyl analog (ABPP/Bropirimine, CAS 56741-95-8; mp 285–287 °C) [1]. Its UV spectrum in 0.1 N NaOH shows characteristic absorbance maxima at λmax 230.5 nm (ε 8,200) and 283 nm (ε 7,200), providing a unique dual-wavelength identity fingerprint that distinguishes it from the 6-methyl and 6-aryl series [1]. These data serve as compound-specific release criteria for incoming material verification.

Quality Control Analytical Chemistry Identity Testing

Elemental Microanalysis Confirms Stoichiometric Identity and Differentiates from Non-Halogenated 6-Ethylisocytosine Precursor

Combustion elemental analysis of CAS 58331-07-0 yields C 32.98%, H 3.63%, Br 36.75%, N 18.81% (calculated for C6H8BrN3O: C 33.05, H 3.71, Br 36.65, N 19.27) [1]. The presence of bromine at ~36.75% critically differentiates this compound from its non-brominated precursor, 2-amino-6-ethyl-1H-pyrimidin-4-one (6-ethylisocytosine, CAS 5734-66-7), which has the molecular formula C6H9N3O (MW 139.16) and contains no bromine [2]. This bromine content serves as both an identity and purity marker, as any residual unreacted 6-ethylisocytosine starting material would be detected as a deviation from the expected Br percentage.

Analytical Chemistry Purity Determination Procurement Specification

XLogP3-AA Lipophilicity Differentiates 6-Ethyl Analog from 6-Methyl and 6-Phenyl Congeners with Implications for Membrane Permeability and Formulation

The computed octanol-water partition coefficient (XLogP3-AA) for 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is 0.4 [1]. This value is intermediate between the expected logP of the more hydrophilic 6-methyl analog (ABMP; predicted XLogP3 approximately -0.1 to 0.1) and the significantly more lipophilic 6-phenyl analog (ABPP/Bropirimine; predicted XLogP3 approximately 1.5–2.0). The incremental logP shift of approximately 0.3–0.5 units conferred by substituting ethyl for methyl at C6 is consistent with the established π contribution of a methylene unit (~0.5 logP units) in aromatic systems [2].

Physicochemical Profiling Drug Design ADME Prediction

Bromine at C5 Enables Synthetic Diversification via Cross-Coupling Chemistry Unavailable to Non-Halogenated 6-Ethylisocytosine

The C5-bromo substituent in CAS 58331-07-0 serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) enabling the introduction of aryl, heteroaryl, amino, or alkynyl diversity at the C5 position of the pyrimidinone core [1]. This capability is entirely absent in the non-halogenated precursor 2-amino-6-ethyl-1H-pyrimidin-4-one (CAS 5734-66-7). The electron-deficient character of the pyrimidinone ring, combined with the activating effect of the C2-amino group, renders the C5-bromo position amenable to both nucleophilic aromatic substitution (SNAr) and transition-metal-mediated couplings [2]. The patent literature explicitly demonstrates that C5-halogenated 2-amino-6-substituted-4-pyrimidinols serve as key intermediates for further functionalization [3].

Synthetic Chemistry Building Block Utility Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one (CAS 58331-07-0)


Lead Optimization of Non-Aryl Interferon-Inducing Pyrimidinones with Reduced Crystalluria Risk

For drug discovery programs targeting interferon induction via the 2-amino-5-bromo-4-pyrimidinone scaffold, CAS 58331-07-0 represents the 6-ethyl congener that is structurally intermediate between the extensively studied 6-methyl analog (ABMP, U-25,166) and the 6-aryl series (e.g., ABPP/Bropirimine). The patent literature noted that the 6-methyl analog (ABMP) 'will crystallize in the urine and kidney of animals receiving high therapeutic dose,' a liability attributed to its limited aqueous solubility [1]. The 6-ethyl derivative, with its slightly elevated lipophilicity (XLogP3-AA = 0.4) [2], may offer a therapeutically useful balance between maintaining interferon-inducing activity (as claimed within the broad patent scope of US 3,932,617) and improving renal clearance characteristics compared to the 6-methyl congener. Procurement of this discrete homolog is warranted for renal safety profiling studies in rodent models prior to advancing any 2-aminopyrimidinone interferon inducer into IND-enabling toxicology [1].

Regioselective Synthesis of 5,6-Disubstituted-2-Aminopyrimidin-4-one Focused Libraries via C5 Cross-Coupling

CAS 58331-07-0 serves as a pre-functionalized building block for constructing focused libraries of 5-aryl/heteroaryl-6-ethyl-2-aminopyrimidin-4-ones through palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 bromine position [3]. This strategy avoids the regioselectivity challenges inherent in direct C5 electrophilic aromatic substitution on the electron-deficient pyrimidinone ring and enables rapid analog generation. The 6-ethyl group provides a fixed hydrophobic anchor at C6 while the C5 position is systematically varied with (hetero)aryl boronic acids. The elemental analysis benchmarks established in the Upjohn patent (Br: calcd 36.65%, found 36.75%) [4] provide procurement specifications to verify that the bromine content is sufficient for quantitative coupling conversions. This application scenario is particularly relevant for kinase inhibitor programs, given that 2-aminopyrimidines are a privileged scaffold for ATP-competitive kinase inhibition [3].

Analytical Reference Standard for Differentiating C6-Alkyl Homologs in Pyrimidinone Interferon Inducer QC

The distinct melting point (225–225.5 °C) and UV spectral signature (λmax 230.5 nm, ε 8,200; 283 nm, ε 7,200 in 0.1 N NaOH) [4] make CAS 58331-07-0 a suitable analytical reference standard for use in HPLC-UV or melting point-based identity testing when establishing or auditing a supply chain for 2-amino-5-bromo-6-alkyl-4-pyrimidinols. Quality control laboratories supporting GMP production of pyrimidinone-based active pharmaceutical ingredients can use this compound to spike HPLC system suitability mixtures, thereby confirming chromatographic resolution between the C6-ethyl and C6-methyl homologs before analyzing production batches.

Starting Material for Investigating C6-Alkyl Steric Effects on TLR7/8 Receptor Agonism

The 6-phenyl analog of this compound series, bropirimine (ABPP), has been identified as a synthetic agonist of Toll-like receptor 7 (TLR7) with immunomodulatory and antitumor activity [5]. The 6-ethyl substitution in CAS 58331-07-0 replaces the planar aromatic phenyl ring of ABPP with a smaller, conformationally flexible ethyl group, thereby probing the steric and electronic requirements of the TLR7 ligand-binding pocket at the C6 vector. Pharmacological screening of CAS 58331-07-0 in TLR7/TLR8 reporter cell lines (e.g., HEK-Blue hTLR7/hTLR8 cells) can delineate whether the C6-aryl group is a prerequisite for TLR7 agonism or whether smaller alkyl substituents retain activity, informing the design of next-generation TLR modulators with potentially improved drug-like properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.